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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of OMS14, a dual

inhibitor of phosphoinositide 3-kinase γ (PI3Kγ) and δ (PI3Kδ). Due to the limited publicly

available kinase screening data for OMS14, this guide will leverage data on well-characterized

PI3K inhibitors with varying selectivity profiles to provide a comprehensive comparison. We will

examine the selectivity of OMS14 in the context of a dual PI3Kγ/δ inhibitor, Duvelisib, and a

PI3Kδ-selective inhibitor, Idelalisib, alongside pan-PI3K inhibitors.

Introduction to OMS14
OMS14 is a small molecule inhibitor targeting the γ and δ isoforms of phosphoinositide 3-

kinase (PI3K). At a concentration of 100 μM, OMS14 has been shown to inhibit PI3Kγ by 19%

and PIK3CD/PIK3R1 (the gene products for the p110δ and p85α subunits of PI3Kδ) by 65%.

This dual activity suggests a potential therapeutic role in diseases where both PI3Kγ and PI3Kδ

signaling are implicated, such as in certain cancers and inflammatory conditions.

Kinase Selectivity Profile Comparison
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety. Off-target

activities can lead to unforeseen side effects, while a well-defined selectivity profile can

enhance the therapeutic window. The following tables compare the available data for OMS14
with other PI3K inhibitors.
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Table 1: PI3K Isoform Selectivity of OMS14 and Comparator Compounds

Compound
PI3Kα (IC50
nM)

PI3Kβ (IC50
nM)

PI3Kγ (IC50
nM)

PI3Kδ (IC50
nM)

Selectivity
Profile

OMS14* - - - -
Dual PI3Kγ/δ

inhibitor

Duvelisib

(IPI-145)
1602[1] 85[1] 27.4[1] 2.5[1]

Dual PI3Kγ/δ

inhibitor

Idelalisib 8600[2][3] 4000[2][3] 2100[2][3] 19[2][3]

PI3Kδ

selective

inhibitor

Buparlisib

(BKM120)
52[4] 166[4] 262[4] 116[4]

Pan-PI3K

inhibitor

Copanlisib 0.5 3.7 6.4 0.7

Pan-PI3K

inhibitor with

preference

for α and δ

Note: Specific IC50 values for OMS14 are not publicly available. At 100µM, OMS14 inhibits

PI3Kγ by 19% and PI3Kδ by 65%.

Table 2: Anti-proliferative Activity of OMS14

Compound Cell Line IC50 (µM)

OMS14 A549 (Lung Carcinoma) 22.13

OMS14 MCF-7 (Breast Cancer) 26.09

Signaling Pathway Context
OMS14 targets key components of the PI3K/AKT/mTOR signaling pathway, which is crucial for

regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of

many cancers.
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Caption: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of OMS14.

Experimental Methodologies
The data presented in this guide are typically generated using the following key experimental

protocols.

Kinase Selectivity Profiling (e.g., KINOMEscan™)
Objective: To determine the binding affinity of a compound against a large panel of kinases.

Principle: This is a competition binding assay. A test compound is incubated with a DNA-tagged

kinase and an immobilized, active-site directed ligand. If the test compound binds to the kinase,

it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to
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the solid support is then quantified using qPCR of the DNA tag. A lower amount of bound

kinase indicates a stronger interaction between the test compound and the kinase.
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Caption: Workflow for a competition binding assay for kinase selectivity profiling.

Cell Proliferation Assay (MTT Assay)
Objective: To measure the effect of a compound on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism

can reduce the yellow MTT to a purple formazan product. The formazan is then solubilized, and

the concentration is determined by measuring the absorbance at a specific wavelength

(typically 570 nm). A decrease in the amount of formazan produced correlates with a reduction

in cell viability or proliferation.
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Caption: Workflow of the MTT assay for determining cell proliferation.

Conclusion
OMS14 is a dual PI3Kγ and PI3Kδ inhibitor with demonstrated anti-proliferative activity in

cancer cell lines. While a comprehensive kinome-wide selectivity profile for OMS14 is not yet

publicly available, its activity against these two specific PI3K isoforms places it in a class of

inhibitors with potential applications in both oncology and inflammatory diseases. For a more

complete understanding of its therapeutic potential and possible off-target effects, a broad

kinase selectivity screen would be highly valuable. Researchers interested in utilizing OMS14
should consider its dual-target profile in the design and interpretation of their experiments. The

comparison with well-characterized inhibitors such as Duvelisib and Idelalisib provides a useful

framework for assessing its potential advantages and disadvantages in specific biological

contexts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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